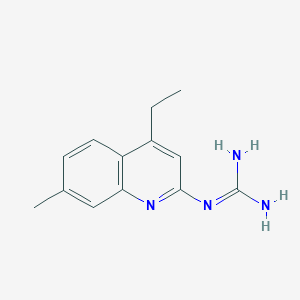

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine

Beschreibung

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a guanidine derivative featuring a quinoline core substituted with ethyl and methyl groups at the 4- and 7-positions, respectively. Guanidine compounds are characterized by their high basicity and ability to interact with biological membranes due to protonation at physiological pH, which imparts a positive charge . This compound has demonstrated potent antibacterial activity against clinical Gram-negative and Gram-positive strains, with MIC values as low as 0.5–1 mg/L for pathogens such as E. coli, Enterococcus faecalis, Klebsiella pneumoniae, and Staphylococcus epidermidis . Its mechanism of action likely involves disrupting bacterial cell membranes through electrostatic interactions with anionic lipids, a property shared with other cationic antimicrobial agents like quaternary ammonium compounds (QACs) . Additionally, the quinoline scaffold may enhance target specificity, as aromatic heterocycles are common in antimicrobial agents due to their ability to intercalate into biomolecular structures .

Eigenschaften

Molekularformel |

C13H16N4 |

|---|---|

Molekulargewicht |

228.29 g/mol |

IUPAC-Name |

2-(4-ethyl-7-methylquinolin-2-yl)guanidine |

InChI |

InChI=1S/C13H16N4/c1-3-9-7-12(17-13(14)15)16-11-6-8(2)4-5-10(9)11/h4-7H,3H2,1-2H3,(H4,14,15,16,17) |

InChI-Schlüssel |

HYJWTJKOZABUQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=NC2=C1C=CC(=C2)C)N=C(N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-(4-Ethyl-7-methylchinolin-2-yl)guanidin erfolgt typischerweise durch Reaktion von 4-Ethyl-7-methylchinolin mit einem Guanidinvorläufer. Ein übliches Verfahren ist die Reaktion von 4-Ethyl-7-methylchinolin mit N-Chlorphthalimid, Isocyaniden und Aminen über N-Phthaloylguanidine . Dieser Eintopf-Syntheseansatz bietet einen direkten und effizienten Zugang zu diversen Guanidinen mit Ausbeuten von bis zu 81 % über bisher nicht dagewesene N-Phthaloylguanidine .

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für Guanidine beinhalten oft die Verwendung von Übergangsmetallkatalyse. Neuere Entwicklungen in der synthetischen Herstellung von Guanidinen über Übergangsmetallkatalyse wurden zusammengefasst, einschließlich katalytischer Guanylierungsreaktionen von Aminen mit Carbodiimiden und Tandemkatalytischen Guanylierungs-/Cyclisierungsreaktionen .

Analyse Chemischer Reaktionen

Reaktionstypen: 2-(4-Ethyl-7-methylchinolin-2-yl)guanidin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Guanidinfunktionalität ist bekannt für ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, was sie zu einer vielseitigen funktionellen Gruppe in chemischen Reaktionen macht .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Guanidinen verwendet werden, sind Thioharnstoffe, Carbodiimide und Übergangsmetallkatalysatoren. So ist beispielsweise die Addition von Aminen zu Carbodiimiden ein traditionelles Verfahren zur Synthese von Guanidinen . Andere Reagenzien wie S-Methylisothioharnstoffe und Pyrazol-1-carboximidamidderivate werden ebenfalls häufig eingesetzt .

Hauptsächlich gebildete Produkte: Die hauptsächlich aus den Reaktionen von 2-(4-Ethyl-7-methylchinolin-2-yl)guanidin gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Reaktion mit N-Chlorphthalimid, Isocyaniden und Aminen N-Phthaloylguanidine ergeben .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Ethyl-7-methylchinolin-2-yl)guanidin beruht auf seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden und seiner hohen Basizität. Die Guanidingruppe wird bei physiologischem pH-Wert protoniert und bildet das Guanidiniumkation, das mit aromatischen Systemen in biologischen Umgebungen wie Aminosäuren und Nukleinsäurebasen interagieren kann. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, einschließlich DNA-Bindung und Enzyminhibition.

Wirkmechanismus

The mechanism of action of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine involves its ability to form hydrogen bonds and its high basicity. The guanidine group is protonated at physiological pH, forming the guanidinium cation, which can interact with aromatic systems in biological environments such as amino acids and nucleic acid bases . This interaction can lead to various biological effects, including DNA binding and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Key Compounds and Structural Features

Analysis of Substituent Effects

- Quinoline vs. Quinazoline Cores: Quinoline derivatives (e.g., the target compound) may exhibit superior membrane penetration compared to quinazoline-based analogues (e.g., 2-(7-methoxy-4-methylquinazolin-2-yl)guanidine) due to differences in aromaticity and hydrogen-bonding capacity. Quinazolines, however, often show enhanced enzyme-binding specificity, as seen in myeloperoxidase (MPO) inhibition .

- Alkyl vs. Alkoxy Groups : The ethyl group in the target compound likely improves lipid bilayer interaction, whereas methoxy or ethoxy substituents (e.g., in and ) may enhance solubility or hydrogen-bonding with protein targets.

Mechanistic Insights

- Membrane Disruption: Shared with QACs, the cationic guanidine group facilitates electrostatic binding to bacterial membranes, but the quinoline/quinazoline core may confer additional pore-forming or intercalation capabilities .

- Enzyme Targeting: Quinazoline derivatives (e.g., ) demonstrate enzyme-specific inhibition, whereas quinoline-based compounds may prioritize membrane targeting.

Biologische Aktivität

2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine can be described by its molecular formula and has a molecular weight of approximately 215.28 g/mol. The structural features that contribute to its biological activity include the quinoline ring system and the guanidine functional group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.28 g/mol |

| IUPAC Name | 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine |

Biological Activity Overview

Research has indicated that compounds with a quinoline structure exhibit various biological activities. The specific activities of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Properties : The guanidine moiety is often associated with anticancer activity. Studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : Quinoline derivatives are known to interact with various enzymes, potentially modulating their activity.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that quinoline derivatives, including those similar to 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine, showed promising results against Gram-positive bacteria such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicated effective antibacterial activity.

Anticancer Activity

In vitro studies involving human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) showed that compounds with a similar structure exhibited IC50 values ranging from 5 to 20 µM . These findings suggest that 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine may also demonstrate significant cytotoxicity.

Enzyme Inhibition

Research has indicated that quinoline derivatives can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests potential applications in developing new antibiotics targeting resistant bacterial strains.

The biological activity of 2-(4-Ethyl-7-methylquinolin-2-yl)guanidine is hypothesized to involve several mechanisms:

- Intercalation into DNA : Similar quinoline compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : The guanidine group may facilitate binding to specific enzymes, altering their function and leading to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that quinoline derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.